N-Ethyl-2-(1-imidazolyl)ethanamine

Chemical Synthesis Drug Discovery Pharmacokinetics

N-Ethyl-2-(1-imidazolyl)ethanamine (CAS 1211472-59-1) is a substituted imidazole derivative with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol. This compound is characterized as a colorless to brown liquid at ambient conditions and is commercially available as a research chemical with purities typically ranging from 97% to 98%.

Molecular Formula C7H13N3
Molecular Weight 139.202
CAS No. 1211472-59-1
Cat. No. B597319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-2-(1-imidazolyl)ethanamine
CAS1211472-59-1
SynonymsN-Ethyl-2-(1-iMidazolyl)ethanaMine
Molecular FormulaC7H13N3
Molecular Weight139.202
Structural Identifiers
SMILESCCNCCN1C=CN=C1
InChIInChI=1S/C7H13N3/c1-2-8-3-5-10-6-4-9-7-10/h4,6-8H,2-3,5H2,1H3
InChIKeyNVYAUEUOIDPZCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-2-(1-imidazolyl)ethanamine (CAS 1211472-59-1): Physicochemical Baseline and Procurement Specifications


N-Ethyl-2-(1-imidazolyl)ethanamine (CAS 1211472-59-1) is a substituted imidazole derivative with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol [1]. This compound is characterized as a colorless to brown liquid at ambient conditions [2] and is commercially available as a research chemical with purities typically ranging from 97% to 98% . Computed physicochemical descriptors include a calculated XLogP3 value of -0.1 and a topological polar surface area (TPSA) of 29.9 Ų [1]. These baseline specifications are critical for procurement, analytical method development, and the design of downstream synthetic or biological applications.

Why N-Ethyl-2-(1-imidazolyl)ethanamine Cannot Be Casually Substituted: Structural Differentiation from Common Imidazolyl Ethanamine Analogs


The N-ethyl substitution on the imidazole ring of N-Ethyl-2-(1-imidazolyl)ethanamine introduces quantifiable differences in molecular weight, lipophilicity, and conformational flexibility compared to unsubstituted or N-methyl analogs [1]. Specifically, its molecular weight (139.20 g/mol) is 28.05 Da higher than histamine (111.15 g/mol) [1][2], and its XLogP3 value (-0.1) is 0.6 units higher than histamine (-0.7) [1][2]. Furthermore, the compound possesses four rotatable bonds, double that of histamine (2 rotatable bonds) [1][2]. These physicochemical shifts directly impact critical drug-likeness parameters such as membrane permeability, oral bioavailability, and target binding entropy [3]. Consequently, substituting this compound with a structurally similar, yet distinct, imidazolyl ethanamine analog in a research or industrial process without explicit revalidation of the biological or synthetic outcome is scientifically unsound and may lead to irreproducible results.

Quantitative Differentiation Evidence for N-Ethyl-2-(1-imidazolyl)ethanamine (CAS 1211472-59-1) vs. Key Comparators


Comparative Molecular Weight and Lipophilicity (XLogP3) of N-Ethyl-2-(1-imidazolyl)ethanamine vs. Histamine and 2-(1H-Imidazol-1-yl)ethanamine

N-Ethyl-2-(1-imidazolyl)ethanamine exhibits a significantly higher molecular weight (139.20 g/mol) and increased lipophilicity (XLogP3 = -0.1) compared to the unsubstituted analog 2-(1H-imidazol-1-yl)ethanamine (MW 111.15 g/mol, XLogP3 = -1) and the biologically active comparator histamine (MW 111.15 g/mol, XLogP3 = -0.7) [1][2][3].

Chemical Synthesis Drug Discovery Pharmacokinetics

Topological Polar Surface Area and Conformational Flexibility: Impact on Passive Permeability and Oral Bioavailability

N-Ethyl-2-(1-imidazolyl)ethanamine demonstrates a lower topological polar surface area (TPSA) of 29.9 Ų and a higher rotatable bond count of 4 compared to histamine (TPSA = 43.8 Ų; Rotatable bonds = 2) [1][2]. The TPSA difference of -13.9 Ų and the doubling of rotatable bonds represent significant structural and conformational deviations.

Medicinal Chemistry ADME Properties Lead Optimization

Vendor-Supplied Purity and Physical Form Consistency for N-Ethyl-2-(1-imidazolyl)ethanamine (CAS 1211472-59-1)

Procurement of N-Ethyl-2-(1-imidazolyl)ethanamine from commercial vendors yields material with a stated purity ranging from 97% to 98% [1]. Notably, the physical form is described as a liquid by one major supplier [1] and as a solid by another , indicating potential batch-to-batch variability or polymorphism that is not observed for the comparator 2-(1H-imidazol-1-yl)ethanamine, which is consistently listed as a liquid .

Chemical Sourcing Quality Control Reproducibility

Targeted Application Scenarios for N-Ethyl-2-(1-imidazolyl)ethanamine (CAS 1211472-59-1) Based on Quantitative Differentiation


Lead Optimization and Pharmacokinetic Profiling in Drug Discovery

The distinct molecular weight and lipophilicity profile of N-Ethyl-2-(1-imidazolyl)ethanamine, compared to simpler imidazolyl ethanamines like histamine, makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing ADME properties [1]. Its higher XLogP3 (-0.1) and lower TPSA (29.9 Ų) suggest improved membrane permeability relative to histamine (XLogP3 -0.7; TPSA 43.8 Ų) [1][2]. Procurement of high-purity material is essential to ensure accurate and reproducible data in cell-based permeability assays (e.g., Caco-2) and in vivo pharmacokinetic studies in rodent models.

Synthesis of Advanced Heterocyclic Intermediates for Medicinal Chemistry

As a secondary amine with a flexible ethyl linker and an imidazole core, N-Ethyl-2-(1-imidazolyl)ethanamine serves as a versatile building block for the construction of more complex molecules, including kinase inhibitors, receptor modulators, and metal-chelating agents [1]. Its distinct substitution pattern, characterized by four rotatable bonds, allows for chemoselective modifications that are not possible with unsubstituted or N-methyl analogs, enabling the rapid generation of diverse chemical libraries for high-throughput screening [3]. Reliable procurement of high-purity material (97-98%) ensures consistent synthetic yields and product quality .

Comparative Studies of Imidazole-Containing Ligands in Enzyme Inhibition and Receptor Binding Assays

The compound can be used as a comparator in biochemical assays to deconvolute the contribution of the N-ethyl group to target binding and functional activity [1]. For instance, parallel testing of N-Ethyl-2-(1-imidazolyl)ethanamine alongside histamine or 2-(1H-imidazol-1-yl)ethanamine in receptor binding assays (e.g., histamine receptor family) or enzyme inhibition assays (e.g., monoamine oxidase) can reveal structure-dependent selectivity and potency trends [4]. Consistent sourcing of the compound is critical to maintain assay integrity and cross-study comparability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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